molecular formula C26H24N2O8 B554464 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate CAS No. 49689-66-9

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No.: B554464
CAS No.: 49689-66-9
M. Wt: 492.5 g/mol
InChI Key: PARQXTFBGGEDHC-QHCPKHFHSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): The spectrum exhibits distinct signals for the benzyl (δ 5.10–5.30 ppm, multiplet), 4-nitrophenyl (δ 8.20–8.40 ppm, doublet), and Cbz-protected amine (δ 5.90–6.10 ppm, broad singlet). The methine proton at C2 (δ 4.40–4.60 ppm) appears as a doublet of doublets due to coupling with adjacent methylene groups.
  • ¹³C NMR : Key resonances include the carbonyl carbons of the esters (δ 168–172 ppm), the nitrophenyl quaternary carbon (δ 148 ppm), and the Cbz carbonyl (δ 156 ppm).

Infrared (IR) Spectroscopy

Prominent absorption bands correspond to:

  • Ester C=O stretch: 1740–1760 cm⁻¹
  • Nitro group (NO₂): 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)
  • N–H bend (Cbz): 1530 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) spectrum displays a molecular ion peak at m/z 492.3 ([M]⁺), with fragmentation pathways including loss of the 4-nitrophenoxy group (m/z 347.2) and cleavage of the benzyl ester (m/z 265.1).

Table 3: Spectroscopic Signatures

Technique Key Peaks/Assignments Source
¹H NMR δ 5.10–5.30 (benzyl CH₂), δ 8.20–8.40 (Ar–NO₂)
¹³C NMR δ 168–172 (ester C=O), δ 148 (Ar–NO₂)
IR 1740–1760 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
MS m/z 492.3 ([M]⁺), m/z 347.2 ([M–NO₂Ph]⁺)

Properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARQXTFBGGEDHC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, often referred to as Z-Glu(Obzl)-Onp, is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C26_{26}H24_{24}N2_2O8_8
  • CAS Number : 59486-72-5
  • Molecular Weight : 488.48 g/mol

The compound features a benzyl group and a nitrophenyl moiety, contributing to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes. Its structure suggests potential interactions with active sites of enzymes due to the presence of both the nitrophenyl and benzyl groups.

  • Steroid Sulfatase Inhibition :
    • Compounds structurally related to this compound have been shown to inhibit steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. The inhibition mechanism is thought to involve binding at the active site, preventing substrate access .
  • Kinetic Studies :
    • Kinetic analysis of similar compounds has revealed significant inhibition constants (KI_I) ranging from 0.02 to 0.11 nM, indicating strong inhibitory potential .

Anticancer Properties

The compound's ability to inhibit enzymes involved in steroid metabolism suggests potential applications in cancer therapy, particularly for hormone-dependent cancers such as breast cancer.

Study on Steroid Sulfatase Inhibitors

A study focused on the design and synthesis of steroid sulfatase inhibitors highlighted the importance of structural modifications on phenolic compounds. The incorporation of electron-withdrawing groups like nitro groups was found to enhance inhibitory activity .

Comparative Analysis of Similar Compounds

A comparative analysis of various benzyl derivatives indicated that those with para-substituents exhibited superior inhibition compared to their meta or ortho counterparts. This aligns with findings for this compound, supporting its potential as a lead compound for further development .

Data Table: Biological Activity Comparison

Compound NameKI_I (nM)Inhibition TypeTarget Enzyme
Z-Glu(Obzl)-Onp0.02 - 0.11Competitive InhibitionSteroid Sulfatase
Compound A0.05Non-competitiveAromatase
Compound B0.03CompetitiveEstrone Sulfotransferase

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structural features to 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate exhibit anticancer properties. A study on derivatives of benzylthio-1,3,4-thiadiazole demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 and HepG2. These derivatives showed promising activity, suggesting that modifications to the benzyl group can enhance biological activity against cancer cells .

1.2 Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and metabolic diseases. The presence of the nitrophenyl moiety may enhance binding affinity to target enzymes, leading to effective inhibition. For instance, similar compounds have been studied for their ability to inhibit protein kinases involved in cancer progression.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in synthesizing more complex molecules. The benzyl and nitrophenyl groups can be modified through various chemical reactions, facilitating the development of new compounds with tailored properties.

2.2 Synthesis of Antibiotics

The compound has been explored as a side chain for antibiotics such as meropenem. Its structural features contribute to the overall efficacy and stability of antibiotic formulations, highlighting its importance in pharmaceutical chemistry .

Case Study: Anticancer Compound Development

A recent study focused on synthesizing and evaluating a series of compounds derived from similar structures as this compound. The synthesized compounds were tested against several cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than established drugs like sorafenib, indicating higher potency .

CompoundCell LineIC50 Value (µM)Reference
5dHeLa0.37
5gHeLa0.73
SorafenibHeLa7.91

Case Study: Enzyme Inhibition Research

In studies examining enzyme inhibition, derivatives of the compound were shown to effectively inhibit specific kinases involved in cancer signaling pathways. The nitrophenyl group was critical for enhancing binding interactions with the active site of these enzymes, leading to promising results in preclinical models.

Preparation Methods

Amino Group Protection with Cbz

The synthesis begins with L-glutamic acid, where the α-amino group is protected using benzyloxycarbonyl (Cbz) chloride. This step is typically performed in a biphasic system of aqueous sodium bicarbonate and dioxane, enabling efficient formation of the Cbz-protected intermediate. The reaction proceeds at 0–5°C to minimize side reactions, yielding N-Cbz-L-glutamic acid with >95% purity after extraction and crystallization.

Key Conditions :

  • Reagent : Cbz-Cl (1.2 eq)

  • Base : 10% NaHCO₃ (aq)

  • Solvent : Dioxane/H₂O (1:1)

  • Temperature : 0–5°C

  • Yield : 92–95%

α-Carboxylic Acid Benzylation

The α-carboxylic acid is selectively esterified with benzyl bromide under mild basic conditions. Potassium carbonate in anhydrous dimethylformamide (DMF) facilitates the reaction, achieving complete conversion within 4 hours at room temperature. The benzyl group provides stability during subsequent steps while leaving the γ-carboxylic acid free for further modification.

Key Conditions :

  • Reagent : Benzyl bromide (1.5 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF

  • Temperature : 25°C

  • Yield : 88–90%

γ-Carboxylic Acid Activation with 4-Nitrophenol

The γ-carboxylic acid is converted to its 4-nitrophenyl ester using a carbodiimide coupling agent. Dicyclohexylcarbodiimide (DCC) and 4-nitrophenol in dichloromethane (DCM) yield the active ester, which is purified via silica gel chromatography to remove dicyclohexylurea byproducts. This step requires stringent moisture control to prevent hydrolysis.

Key Conditions :

  • Coupling Agent : DCC (1.1 eq)

  • Nucleophile : 4-Nitrophenol (1.2 eq)

  • Solvent : DCM

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 85–87%

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts esterification efficiency. Polar aprotic solvents like DMF enhance reactivity in benzylation, while DCM is optimal for 4-nitrophenyl ester formation due to its low polarity and compatibility with DCC. Elevated temperatures (40–50°C) reduce reaction times but risk racemization; thus, maintaining temperatures below 30°C preserves stereochemical integrity.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) catalyzes the esterification of sterically hindered carboxylic acids, improving yields by 8–10% in the 4-nitrophenyl step. Substoichiometric amounts (0.1 eq) suffice to accelerate acylation without complicating purification.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Key Challenges
Cbz ProtectionCbz-Cl, NaHCO₃, Dioxane/H₂O92–9598Hydrolysis of Cbz-Cl in aqueous phase
BenzylationBnBr, K₂CO₃, DMF88–9097Competing γ-ester formation
4-Nitrophenyl EsterDCC, 4-Nitrophenol, DCM85–8795Byproduct (dicyclohexylurea) removal

Large-Scale Production Considerations

Microchannel Reactor Technology

Adopting continuous-flow microchannel reactors, as demonstrated in analogous syntheses, enhances oxidation and esterification efficiency. For example, ozonolysis in microchannels achieves 96.6% yield for nitrobenzaldehyde derivatives, suggesting potential applicability in scaling the 4-nitrophenyl ester step.

Purification Techniques

Recrystallization from ethyl acetate/hexane (1:3) removes residual 4-nitrophenol, while flash chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the final product with >99% enantiomeric excess.

Case Study: Pilot-Scale Synthesis

A 100-g batch of L-glutamic acid underwent the described sequence:

  • Cbz Protection : 92% yield, 98% purity.

  • Benzylation : 89% yield, 97% purity.

  • 4-Nitrophenyl Ester Formation : 86% yield, 96% purity.
    Overall Yield : 70.2% (0.92 × 0.89 × 0.86).

Challenges and Solutions

Stereochemical Integrity

Racemization during benzylation is mitigated by:

  • Using anhydrous DMF to minimize proton exchange.

  • Avoiding prolonged reaction times (>6 hours).

Byproduct Management

Dicyclohexylurea precipitates are removed via cold filtration (-20°C), ensuring minimal carryover into subsequent steps.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves sequential protection of the pentanedioic acid backbone. The 4-nitrophenyl ester is introduced via nucleophilic acyl substitution, leveraging the electron-withdrawing nitro group to activate the carbonyl for displacement . The benzyl group is added under anhydrous conditions using benzyl bromide and a base (e.g., NaH). The (2S)-stereochemistry is maintained using chiral auxiliaries or enzymatic resolution. Purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are stereochemical assignments validated?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify ester carbonyls (~170 ppm) and aromatic protons (δ 7.2–8.3 ppm for nitrophenyl). NOESY confirms the (2S)-configuration by correlating the α-carbon proton with adjacent stereocenters.
  • IR : Stretching bands at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (carbamate C=O).
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • Polarimetry : Optical rotation validates enantiomeric excess .

Q. How does the 4-nitrophenyl group influence the compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer : The 4-nitrophenyl ester acts as a "activated" leaving group due to its electron-withdrawing nitro substituent, accelerating hydrolysis in aqueous basic conditions (e.g., pH 9–10). In nonpolar solvents (e.g., DCM), it remains stable, enabling its use as a transient intermediate in acyl transfer reactions. Kinetic studies via UV-Vis (monitoring nitrophenolate release at 400 nm) quantify hydrolysis rates .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported reaction yields during peptide coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., racemization or incomplete deprotection). To address this:

  • Optimized Conditions : Use low-temperature (-20°C) coupling with HOBt/DCC to minimize racemization.
  • In-Situ Monitoring : Employ 19^{19}F NMR (if fluorinated reagents are used) or LC-MS to track intermediate formation.
  • Statistical Analysis : Design a factorial experiment to test variables (solvent, catalyst, temperature) and identify dominant factors using ANOVA .

Q. How can the stereochemical integrity of the (2S)-configuration be preserved under varying catalytic conditions?

  • Methodological Answer : The carbamate group (phenylmethoxycarbonylamino) provides steric shielding, but racemization may occur under acidic/basic conditions. Stability studies involve:

  • Kinetic Profiling : Compare enantiomeric excess (via chiral HPLC) after exposing the compound to pH gradients.
  • Catalyst Screening : Test chiral Rh or Pd catalysts for coupling reactions, ensuring minimal epimerization.
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize stereochemical outcomes .

Q. What mechanistic insights explain the compound’s role in tandem deprotection-acylation reactions?

  • Methodological Answer : The 4-nitrophenyl ester undergoes hydrolysis to generate a free carboxylic acid, which subsequently reacts with amines in a one-pot cascade. Mechanistic studies use:

  • Isotopic Labeling : 18^{18}O-tracing to track acyl transfer pathways.
  • Stopped-Flow IR : Monitor real-time carbonyl intermediate formation.
  • Theoretical Studies : Transition-state models (e.g., QM/MM) elucidate the role of solvent polarity in stabilizing intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in protic solvents?

  • Methodological Answer : Contradictions may stem from impurities (e.g., trace acids/bases) or varying water content. Resolve by:

  • Standardized Protocols : Pre-dry solvents (molecular sieves) and use buffer systems (e.g., phosphate) for controlled pH.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH and quantify degradation via LC-MS.
  • Meta-Analysis : Compare literature data using multivariate regression to identify confounding variables .

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